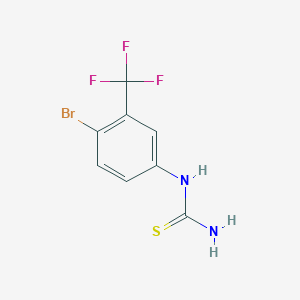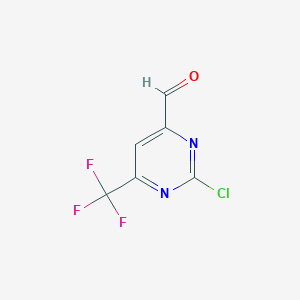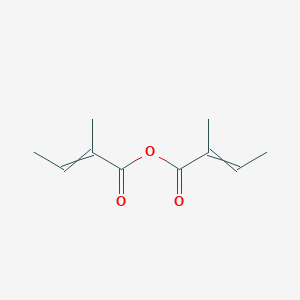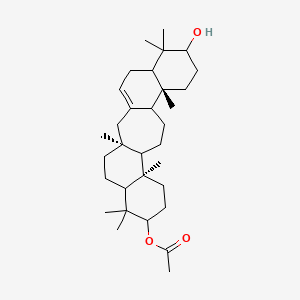
Dilutetium(3+) tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilutetium(3+) tetrafluoride is a chemical compound composed of lutetium, a rare earth element, and fluorine It is represented by the chemical formula LuF₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dilutetium(3+) tetrafluoride can be synthesized through several methods. One common approach involves the reaction of lutetium oxide (Lu₂O₃) with hydrofluoric acid (HF) under controlled conditions. The reaction typically proceeds as follows:
Lu2O3+6HF→2LuF3+3H2O
Another method involves the direct fluorination of lutetium metal with elemental fluorine (F₂) at elevated temperatures:
2Lu+3F2→2LuF3
Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method due to its efficiency and scalability. The process involves passing fluorine gas over lutetium metal in a high-temperature reactor, ensuring complete conversion to the desired product.
Analyse Chemischer Reaktionen
Reaktionstypen: Lutetium(III)-tetrafluorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Verbindungen mit höheren Oxidationsstufen zu bilden.
Reduktion: Es kann zu Verbindungen mit niedrigeren Oxidationsstufen oder elementarem Lutetium reduziert werden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen Fluoratome durch andere Liganden ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Sauerstoff (O₂) oder Chlor (Cl₂) bei hohen Temperaturen.
Reduktion: Reduktionsmittel wie Wasserstoffgas (H₂) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Liganden wie Chlorid (Cl⁻) oder Bromid (Br⁻) in Gegenwart geeigneter Katalysatoren.
Hauptprodukte, die gebildet werden:
Oxidation: Fluoride oder Oxide mit höheren Oxidationsstufen.
Reduktion: Fluoride oder elementares Lutetium mit niedrigeren Oxidationsstufen.
Substitution: Gemischte Halogenide oder andere Lutetiumverbindungen.
Wissenschaftliche Forschungsanwendungen
Lutetium(III)-tetrafluorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Lutetiumverbindungen und als Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht wegen seines potenziellen Einsatzes in der biologischen Bildgebung und als Kontrastmittel in der medizinischen Diagnostik.
Medizin: Wird wegen seines Potenzials in der gezielten Strahlentherapie aufgrund der radioaktiven Isotope von Lutetium untersucht.
Industrie: Wird bei der Herstellung von speziellen optischen Materialien und als Bestandteil von Hochleistungskeramiken eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Lutetium(III)-tetrafluorid hängt von seiner Anwendung ab. In der Strahlentherapie beispielsweise emittieren die radioaktiven Isotope von Lutetium Beta-Teilchen, die Krebszellen schädigen. Die Verbindung zielt auf bestimmte molekulare Pfade, wie z. B. Somatostatinrezeptoren, um die therapeutische Strahlung direkt an die Tumorzellen zu liefern.
Ähnliche Verbindungen:
- Lutetium(III)-trifluorid (LuF₃)
- Lutetium(III)-chlorid (LuCl₃)
- Lutetium(III)-bromid (LuBr₃)
Vergleich: Lutetium(III)-tetrafluorid ist aufgrund seiner spezifischen Stöchiometrie und dem Vorhandensein von vier Fluoratomen einzigartig. Dies verleiht ihm im Vergleich zu anderen Lutetiumhalogeniden unterschiedliche chemische und physikalische Eigenschaften. Beispielsweise kann es unterschiedliche Löslichkeit, Reaktivität und thermische Stabilität aufweisen, was es für bestimmte Anwendungen geeignet macht, bei denen andere Verbindungen möglicherweise nicht so effektiv sind.
Wirkmechanismus
The mechanism of action of dilutetium(3+) tetrafluoride depends on its application. In radiotherapy, for example, the radioactive isotopes of lutetium emit beta particles that damage cancer cells. The compound targets specific molecular pathways, such as somatostatin receptors, to deliver the therapeutic radiation directly to the tumor cells.
Vergleich Mit ähnlichen Verbindungen
- Lutetium(3+) trifluoride (LuF₃)
- Lutetium(3+) chloride (LuCl₃)
- Lutetium(3+) bromide (LuBr₃)
Comparison: Dilutetium(3+) tetrafluoride is unique due to its specific stoichiometry and the presence of four fluorine atoms. This gives it distinct chemical and physical properties compared to other lutetium halides. For example, it may exhibit different solubility, reactivity, and thermal stability, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
F4Lu2+2 |
|---|---|
Molekulargewicht |
425.927 g/mol |
IUPAC-Name |
lutetium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.2Lu/h4*1H;;/q;;;;2*+3/p-4 |
InChI-Schlüssel |
YQBPJLTWDWVBNL-UHFFFAOYSA-J |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[Lu+3].[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)

![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)

![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)


![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)


![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)

